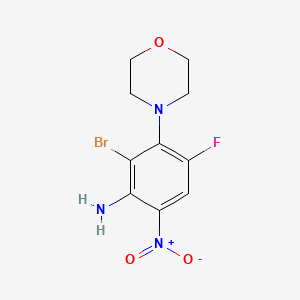
N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide, also known as C16, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a role in regulating lipid metabolism, inflammation, and oxidative stress. Activation of PPARα by N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide has been shown to have several biochemical and physiological effects. It has been shown to decrease inflammation and oxidative stress in various tissues, including the liver and lungs. N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide has also been shown to improve lipid metabolism and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide in lab experiments is its specificity for PPARα. This allows for the selective activation of PPARα without affecting other nuclear receptors. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide. One direction is to further investigate its potential therapeutic properties in liver and lung diseases. Another direction is to study its effects on other tissues and diseases. Additionally, future studies could investigate the potential use of N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide in combination with other drugs for enhanced therapeutic effects.
In conclusion, N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide in treating various diseases.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide has also been studied for its potential use in treating liver and lung diseases.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,5-dimethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-13-6-7-14(2)18(11-13)24-10-4-5-19(22)21-16-12-15(20)8-9-17(16)23-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFACPRBYHJLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4133573.png)
![N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4133578.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4133584.png)
![3,4-dichloro-N-{1-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4133591.png)
![2-[(2-{[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4133596.png)
![1-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B4133620.png)
![5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4133626.png)

![N-(2,5-diethoxy-4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)benzamide](/img/structure/B4133633.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4133659.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4133667.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4133677.png)

![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133700.png)